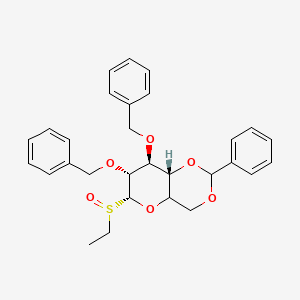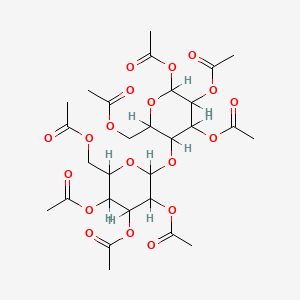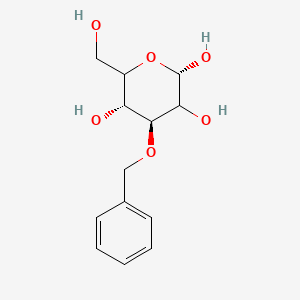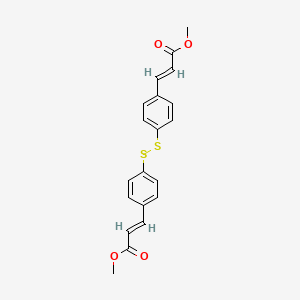![molecular formula C₁₄H₂₄N₂O₇ B1139879 [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea CAS No. 128741-75-3](/img/structure/B1139879.png)
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is a biochemical compound used primarily in scientific research. It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of isopropylidene and oxamoylamino groups. This compound is often utilized in biochemical assays and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea typically involves the protection of hydroxyl groups in D-mannitol using isopropylidene groupsThe reaction conditions often include the use of solvents such as dichloromethane, ether, ethyl acetate, and methanol .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps of protection and deprotection of functional groups, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxamoylamino group.
Substitution: Substitution reactions can replace specific groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical syntheses and assays.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes drug development and the study of metabolic disorders.
Industry: It is used in the production of specialized biochemical reagents and in the development of new materials
Mechanism of Action
The mechanism of action of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxamoylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The isopropylidene groups provide stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected sugar derivative used in chemical synthesis.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A similar compound with protective isopropylidene groups used in carbohydrate chemistry.
Uniqueness
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is unique due to its specific combination of protective groups and the oxamoylamino functionality. This combination allows for specific interactions in biochemical assays and provides stability in various chemical reactions .
Properties
IUPAC Name |
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXATAWVSAMQB-ZYUZMQFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)






